molecular formula C14H24N4O2 B2633629 3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034229-67-7

3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Katalognummer: B2633629
CAS-Nummer: 2034229-67-7
Molekulargewicht: 280.372
InChI-Schlüssel: GGVJWTYLSRETQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a pyrazole-derived urea compound characterized by a tert-butyl group at the 3-position of the pyrazole ring and a tetrahydropyran (oxan-2-yl)methyl substituent at the 1-position. Pyrazole-urea hybrids are of significant interest due to their biological activities, including kinase inhibition, anti-inflammatory, and antitumor properties .

The synthesis of such compounds often involves the Curtius reaction, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary amines to form ureas. This method avoids selectivity issues associated with alternative pathways, such as isocyanate additions to aminopyrazoles .

Eigenschaften

IUPAC Name

1-tert-butyl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)17-13(19)16-11-8-15-18(9-11)10-12-6-4-5-7-20-12/h8-9,12H,4-7,10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVJWTYLSRETQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxane moiety and the tert-butyl group. The final step involves the formation of the urea linkage.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.

    Formation of the Urea Linkage: The final step involves the reaction of the pyrazole-oxane intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Wirkmechanismus

The mechanism of action of 3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, the following table compares its structural and functional attributes with related compounds:

Compound Substituents Key Functional Groups Biological Activity Synthetic Route Reference
This compound - 3-tert-butyl
- 1-(oxan-2-yl)methyl
Urea, pyrazole, tetrahydropyran Kinase inhibition (hypothetical) Curtius reaction
1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)chromen-8-yl)urea (40o) - 3-tert-butyl
- 1-naphthalen-1-yl
- 5-(2-morpholinoethoxy)chromen-8-yl
Urea, pyrazole, morpholine, chromene Anticancer (reported in preclinical studies) Multi-step alkylation/condensation
(3S)-3-tert-Butyl-1-[[difluoro-morpholinylethoxyphenyl]methyl]-pyridazine-carboxamide - 3-tert-butyl
- difluorophenyl-morpholinylethoxy
Pyridazine, carboxamide, morpholine Kinase inhibition (e.g., BRAF/MEK targets) Patent-protected synthesis
Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-isopropyl-pyrazol-4-yl}pyrimidin-2-yl)amino}propan-2-yl}carbamate (Encorafenib) - Chloro-fluoro-methanesulfonamido phenyl
- Isopropyl-pyrazole
Pyrazole, pyrimidine, carbamate BRAF kinase inhibition (FDA-approved) Multi-step heterocyclic assembly

Key Observations from the Comparison

Structural Diversity and Bioactivity :

  • The tert-butyl group is a common feature in kinase-targeting compounds (e.g., encorafenib ), suggesting its role in enhancing hydrophobic interactions with enzyme active sites.
  • The oxan-2-ylmethyl group in the target compound introduces a tetrahydropyran moiety, which may improve solubility compared to purely aromatic substituents (e.g., naphthalen-1-yl in compound 40o) .

Synthetic Accessibility :

  • The Curtius reaction used for 3-ureidopyrazoles (as in the target compound) offers regioselectivity advantages over isocyanate-based methods, particularly for hydroxymethyl-substituted pyrazoles .
  • In contrast, encorafenib’s synthesis involves complex heterocyclic assembly, reflecting its clinical-stage optimization .

Biological Relevance :

  • Compound 40o demonstrates anticancer activity, likely due to its chromene-morpholine moiety, which is associated with DNA intercalation or topoisomerase inhibition .
  • The target compound’s urea-pyrazole scaffold aligns with kinase inhibitor pharmacophores but lacks explicit activity data in the available literature.

Biologische Aktivität

3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrazole core linked to a urea moiety, which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazolyl-ureas exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .
  • Anti-inflammatory Properties : The urea linkage in pyrazole derivatives often contributes to anti-inflammatory effects through modulation of various signaling pathways.
  • Anticancer Potential : Pyrazolyl compounds are investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

The mechanism of action of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell metabolism.
  • Receptor Binding : It could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of related pyrazole derivatives:

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget Organisms/CellsMIC/MBC (μg/mL)
3-tert-butyl-1-{1-[oxan-2-yl)methyl]-1H-pyrazol-4-yl}ureaAntimicrobialS. aureus, E. coli250
Pyrazolyl-UreasAnticancerVarious cancer cell linesVaries
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamideAnti-inflammatoryIn vitro modelsNot specified

Case Study: Antimicrobial Evaluation

A study evaluating various pyrazole derivatives for antimicrobial activity found that modifications at the pyrazole ring significantly influenced efficacy. The introduction of hydroxymethyl groups at specific positions enhanced antibacterial potency against common pathogens .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl singlet at δ ~1.2 ppm, pyrazole aromatic protons at δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 320–367) and fragmentation patterns verify molecular weight .
  • Chromatography (HPLC) : Assesses purity (>95% required for research-grade material) .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking : Predict binding affinities to enzymes (e.g., kinases) or receptors using software like AutoDock .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorescence-based or radiometric assays .
  • Cellular Pathway Analysis : Use siRNA knockdown or CRISPR to identify downstream signaling pathways affected by the compound .
  • Comparative Studies : Benchmark against structurally similar ureas (e.g., thiophene or pyridine analogs) to isolate functional group contributions .

How should discrepancies in reported biological activity data be addressed?

Q. Advanced

  • Control for Experimental Variables : Standardize cell lines, assay conditions (pH, temperature), and compound purity .
  • Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Meta-Analysis : Aggregate data from independent studies to identify trends or outliers .

What are the solubility and stability profiles of this compound under laboratory conditions?

Q. Basic

  • Solubility : Moderate in DMSO (>10 mM) and DMF; low in water (<0.1 mg/mL) due to hydrophobic tert-butyl and oxane groups .
  • Stability : Stable at –20°C under inert gas (N₂/Ar). Degrades under prolonged light exposure (use amber vials) or acidic/alkaline conditions (pH 6–8 recommended) .

What strategies optimize pharmacokinetic properties for in vivo studies?

Q. Advanced

  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Lipophilicity Adjustment : Replace tert-butyl with polar substituents (e.g., hydroxyl) to enhance aqueous solubility .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxane ring oxidation) and block degradation pathways .

How can crystallographic data inconsistencies be resolved during structural analysis?

Q. Advanced

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder or twinning .
  • Cross-Validation : Compare with powder XRD or solution-state NMR to confirm crystal packing effects .
  • Temperature Control : Collect data at 100 K to minimize thermal motion artifacts .

What impurities commonly arise during synthesis, and how are they mitigated?

Q. Basic

  • Byproducts : Unreacted isocyanate (detected via IR at ~2270 cm⁻¹) removed by aqueous washes .
  • Oxidation Products : Tert-butyl group oxidation minimized using anhydrous conditions and antioxidants (e.g., BHT) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity .

How are structure-activity relationships (SAR) evaluated for bioactivity optimization?

Q. Advanced

  • Substituent Scanning : Synthesize analogs with varied substituents (e.g., oxane replaced by piperidine) to assess steric/electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields with activity data .
  • Biological Testing : Screen analogs against diverse targets (e.g., cancer cell lines, inflammatory markers) to identify selectivity trends .

Which computational methods predict interactions with biological targets?

Q. Basic

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., GROMACS) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide substituent design .
  • Pharmacophore Modeling : Identify essential interaction features (e.g., H-bond donors/acceptors) using MOE or Schrödinger .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.